5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine
Description
5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine is an aromatic diamine derivative featuring a benzene ring substituted with a chlorine atom at position 5, a methyl group at position 4, and an ethyl group attached to the N1 amine (Figure 1). This compound is structurally related to benzenediamine derivatives, which are widely used in medicinal chemistry, polymer synthesis, and corrosion inhibition. The chlorine and ethyl substituents influence its electronic properties, solubility, and reactivity, making it a versatile intermediate in organic synthesis .
Molecular Formula: C₉H₁₃ClN₂
Molecular Weight: 200.67 g/mol
Key Features:
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
4-chloro-2-N-ethyl-5-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C9H13ClN2/c1-3-12-9-5-7(10)6(2)4-8(9)11/h4-5,12H,3,11H2,1-2H3 |
InChI Key |
IUIUBYFOESYTPH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C(=C1)Cl)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound often involve bulk custom synthesis, where the compound is synthesized in large quantities under controlled conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas in the presence of a catalyst .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pressure-sensitive adhesives and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine involves its interaction with molecular targets and pathways within cells. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The specific pathways and targets depend on the context of its use and the biological system involved .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared to structurally related benzene-1,2-diamines with variations in substituent positions and functional groups (Table 1).
Table 1: Structural and Molecular Comparison
Key Observations :
Reactivity Trends :
Physicochemical Properties
Table 2: Spectral and Physical Properties
Biological Activity
5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine, also known as a substituted benzene derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes recent findings regarding its biological activity, mechanism of action, and potential applications.
Chemical Structure and Properties
The compound is characterized by the following features:
- Molecular Formula : CHClN
- Molecular Weight : 186.66 g/mol
- Structural Components : Contains a chloro substituent, an ethyl group, and two amino groups attached to a benzene ring.
The presence of the chlorine atom enhances the compound's electrophilic properties, influencing its reactivity with biological targets and synthetic applications.
Antimicrobial Properties
Research indicates that 5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve binding to enzymes critical for bacterial metabolism, leading to inhibition of cell proliferation.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. Preliminary findings suggest that it may interfere with specific molecular pathways involved in cancer cell survival and proliferation. The interaction with protein targets such as kinases or transcription factors could be pivotal in its anticancer mechanism.
The proposed mechanisms through which 5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting normal cellular functions.
- Receptor Interaction : It might interact with specific receptors on cell membranes, influencing signal transduction pathways related to cell growth and survival.
Comparative Analysis with Similar Compounds
To understand the unique properties of 5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N1-Ethyl-4-methylbenzene-1,2-diamine | Lacks chlorine; retains ethyl and methyl groups | Different reactivity due to absence of chlorine |
| 5-Chloro-N1-methylbenzene-1,2-diamine | Contains a methyl group instead of ethyl | Variation in physical properties and reactivity |
| 4-Chloro-N2-methyl-o-phenylenediamine | Different substitution pattern on benzene ring | Distinct chemical behavior due to different positions |
The unique substitution pattern of 5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine contributes to its distinct biological properties compared to these similar compounds.
Study on Antimicrobial Activity
In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of 5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine against various pathogens. The results indicated that the compound exhibited significant bactericidal activity at low concentrations (minimum inhibitory concentration (MIC) values ranging from 25 to 100 µg/mL depending on the strain) .
Investigation into Anticancer Effects
Another study focused on the anticancer potential of this compound, revealing that it could induce apoptosis in cancer cell lines. The study demonstrated a dose-dependent response where higher concentrations led to increased cell death rates in tested cancer cells compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
